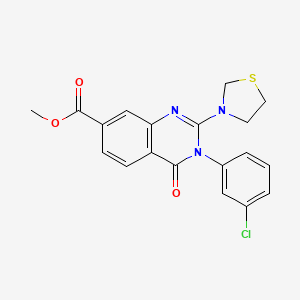

![molecular formula C15H12N2O2 B2959563 Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate CAS No. 1493849-91-4](/img/structure/B2959563.png)

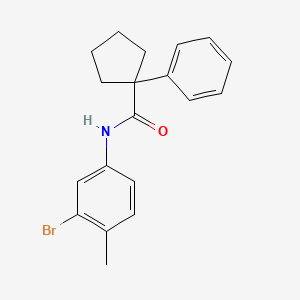

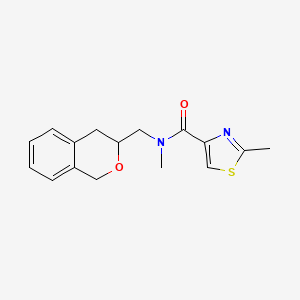

Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine unit . This unit is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Novel Derivative Synthesis : Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate derivatives can be synthesized efficiently. For instance, Goli-Garmroodi et al. (2015) developed a series of benzo[4,5]imidazo[1,2- a ]pyridine derivatives through a reaction involving 2-(1 H -benzo[ d ]imidazol-2-yl)acetonitrile and other components (Goli-Garmroodi et al., 2015).

Mechanism and Reactivity Studies

- Reactivity and Transformation : Studies like those by Lifshits et al. (2015) on imidazo[1,2-a]pyridine provide insights into the reactivity and transformation of these compounds, contributing to broader applications in chemical synthesis (Lifshits et al., 2015).

Pharmaceutical Chemistry

- Design and Antibacterial Activity : Imidazo[1,2-a]pyridine derivatives, which include this compound, are explored for their antibacterial properties. Budumuru et al. (2018) synthesized novel derivatives and evaluated their antibacterial activities (Budumuru et al., 2018).

Photophysical Studies

- Luminescence and Spectral Characteristics : Research by Mishra et al. (2013) on N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine explores the spectral characteristics and luminescence behaviors, relevant to photophysical applications (Mishra et al., 2013).

Applications in Organic Synthesis

- Novel Synthetic Methods : Studies like that of Roopan et al. (2016) discuss synthetic strategies and reactivity of imidazo[1,2-a]pyridines, highlighting their applications in medicinal chemistry and drug molecule production (Roopan et al., 2016).

Antiviral Properties

- Antiviral Applications : Hamdouchi et al. (1999) developed a series of imidazo[1,2-a]pyridines as potential antiviral agents, demonstrating the compound's potential in treating viral infections (Hamdouchi et al., 1999).

Zukünftige Richtungen

The future directions for the research on “Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate” and similar compounds could include further exploration of their medicinal applications, particularly their potential use as antituberculosis agents . Additionally, more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, could be developed .

Wirkmechanismus

Target of Action

Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate is a compound that belongs to the imidazo[1,2-a]pyridine class . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine derivatives have been reported to interact with various targets such as the vegfr2 receptors , which play a crucial role in tumor cell growth and angiogenesis .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the pi3kα active site , which regulates various cellular functions including cell proliferation, growth, and differentiation . They have also been reported to exhibit mTOR inhibitory activity .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to act against the human pi3kα active site , which is involved in the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival, growth, and proliferation .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .

Eigenschaften

IUPAC Name |

methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGDJLYSGLCKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

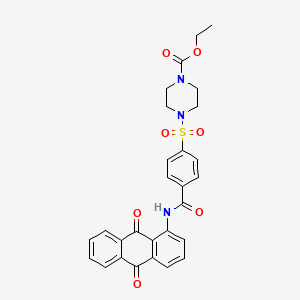

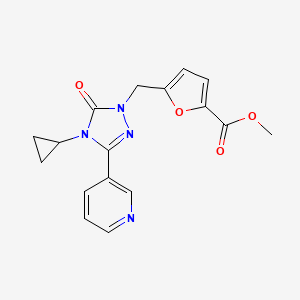

![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)